molecular formula C8H10N2O4 B2953610 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 1393330-55-6

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2953610
CAS No.: 1393330-55-6
M. Wt: 198.178
InChI Key: LNDPJHCOQHPQEP-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (CAS 1393330-55-6) is a high-purity pyrimidine derivative serving as a key synthetic intermediate and scaffold in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in oncology. Recent scientific studies highlight that dihydropyrimidine-based analogues function as potent dual-inhibitors of key tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The simultaneous inhibition of these two targets presents a powerful strategy for halting tumor proliferation and angiogenesis . Furthermore, the dihydropyrimidine core is recognized as a privileged structure in drug discovery, with research extending into anti-inflammatory applications, where similar scaffolds have demonstrated potential as dual inhibitors of the mPGES-1 and 5-LOX enzymes . Researchers value this compound for constructing targeted libraries with structural diversity, often via multicomponent reactions like the Biginelli condensation, to explore new bioactive entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-14-3-2-10-5-6(7(11)12)4-9-8(10)13/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPJHCOQHPQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as ethyl cyanoacetate and guanidine.

  • Condensation Reaction: Ethyl cyanoacetate is condensed with guanidine to form an intermediate compound.

  • Hydrolysis: The intermediate compound undergoes hydrolysis to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2-Methoxyethyl)-2-oxy-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, highlighting structural variations, properties, and applications based on available evidence:

Compound Name Substituents Key Properties/Applications CAS/References
1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Oxan-4-yl (tetrahydropyranyl) at N1 Solid, stable under normal conditions; used in pharmaceutical research. Requires stringent safety handling due to undefined toxicity . 1439897-88-7
4-Amino-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid Amino group at C4 Laboratory chemical with potential in nucleotide synthesis; CAS 3650-93-9 . 3650-93-9
6-Methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid hydrochloride Methylsulfanyl at C4, methyl at C6 High-cost building block for bioactive molecules; sold at premium pricing (€1,150/g) . Not provided
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Methyl ester at C5 Similarity score 0.95 to ethyl esters; used in esterification studies . 28485-17-8
1-Ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid Ethyl and isopropyl substituents Complex polycyclic structure; applications in targeted drug design . 937691-16-2

Substituent Effects on Physicochemical Properties

  • 2-Methoxyethyl Group (Target Compound): The methoxyethyl substituent likely enhances aqueous solubility compared to alkyl chains (e.g., ethyl or methyl groups) due to its ether oxygen, which can form hydrogen bonds. This group may also reduce metabolic degradation, as seen in boronic acid derivatives with methoxyethyl phenoxy groups showing potent enzyme inhibition .
  • However, safety data indicate undefined toxicity, necessitating precautions during handling .
  • Methylsulfanyl Group : The methylsulfanyl group at C4 () may confer electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. Its presence in high-cost building blocks suggests specialized applications in drug discovery .

Biological Activity

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13N2O4
  • Molecular Weight : 225.22 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a pyrimidine ring substituted with a methoxyethyl group and a carboxylic acid moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of dihydropyrimidine compounds exhibit potent anticancer properties. For instance, research indicates that structural modifications can enhance the cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-712.5Induction of apoptosis via caspase activation
BHeLa8.3Inhibition of cell proliferation through cell cycle arrest
CA54915.0Modulation of apoptotic pathways

In a comparative study, compound A demonstrated an IC50 value of 12.5 µM against the MCF-7 breast cancer cell line, suggesting significant anticancer potential .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that this compound activates key apoptotic pathways involving caspases and alters the expression levels of pro-apoptotic and anti-apoptotic proteins .

Case Study: Induction of Apoptosis

In a detailed investigation using flow cytometry, it was observed that treatment with the compound resulted in a significant increase in early and late apoptotic cells in the MCF-7 cell line, indicating its effectiveness in triggering programmed cell death .

Other Biological Activities

In addition to anticancer effects, this compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the recommended safety protocols for handling 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in laboratory settings?

Answer:

  • PPE Requirements : Use respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize vapor accumulation .
  • Storage : Store in a cool, dry environment away from strong oxidizers and ignition sources to avoid decomposition into carbon/nitrogen oxides .
  • Emergency Measures : Equip labs with eyewash stations and safety showers. For spills, isolate the area, wear PPE, and adsorb with inert materials (e.g., sand) .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

Answer:

  • Synthetic Pathway : While direct methods are not explicitly documented, analogous pyrimidine derivatives are synthesized via multi-step processes. For example:
    • Esterification : React pyrimidine precursors with methoxyethyl groups under reflux with catalysts like H₂SO₄ .
    • Parallel Solution-Phase Synthesis : Optimize yields by varying reaction time (12–24 hours) and temperature (60–80°C) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol .
  • Key Parameters : Monitor pH (neutral conditions preferred) and exclude moisture to prevent hydrolysis .

Q. What stability considerations are critical under experimental conditions?

Answer:

  • Thermal Stability : Avoid temperatures >150°C, as decomposition may release CO/NOₓ gases .
  • Light Sensitivity : Store in amber glassware to prevent photodegradation (no direct data, but common for heterocycles).
  • Chemical Compatibility : Incompatible with strong oxidizers (e.g., HNO₃, KMnO₄); test stability in solvents (e.g., DMSO, DMF) before use .

Q. What spectroscopic methods are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm methoxyethyl substitution (δ 3.3–3.7 ppm for –OCH₂CH₂–) and pyrimidine ring protons .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and carboxylic acid (–COOH) at ~2500–3300 cm⁻¹ .
  • Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ~255.2 g/mol, based on C₉H₁₂N₂O₅).

Advanced Research Questions

Q. How can computational modeling predict reactivity in novel synthetic pathways?

Answer:

  • Retrosynthetic Tools : Use AI-driven platforms (e.g., Reaxys/Pistachio) to propose feasible routes via esterification or ring-closing metathesis .
  • DFT Studies : Calculate transition states for key steps (e.g., cyclization) to optimize activation energy and solvent effects .
  • Solubility Prediction : Apply COSMO-RS models to estimate solubility in polar aprotic solvents .

Q. What experimental strategies resolve contradictions in solubility or stability data?

Answer:

  • Comparative Studies : Test solubility in DMSO, water, and THF using UV-Vis spectroscopy (λmax ~260 nm for pyrimidines) .
  • Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH for 4 weeks) and analyze degradation via HPLC .
  • Collaborative Validation : Cross-reference data with independent labs to confirm reproducibility .

Q. How to determine decomposition mechanisms under thermal stress?

Answer:

  • TGA-MS : Perform thermogravimetric analysis coupled with mass spectrometry to identify gaseous byproducts (e.g., CO₂ at m/z 44) .
  • Isothermal Calorimetry : Quantify heat flow during decomposition to assess reaction kinetics .
  • In Situ FT-IR : Monitor real-time structural changes (e.g., loss of carboxylic acid groups) .

Q. What in vitro assays are suitable for preliminary toxicity assessment?

Answer:

  • Cell Viability Assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents to measure IC₅₀ values (even if acute toxicity data is unavailable) .
  • Ames Test : Screen for mutagenicity with Salmonella strains TA98/TA100 .
  • Computational Toxicology : Apply QSAR models (e.g., ProTox-II) to predict LD₅₀ and hepatotoxicity .

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